4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

pKa prediction ionization state drug-like properties

4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-59-9) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid series. Its molecular formula is C20H28N2O5 with a molecular weight of 376.45 g/mol.

Molecular Formula C20H28N2O5
Molecular Weight 376.4 g/mol
CAS No. 1326809-59-9
Cat. No. B6349328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1326809-59-9
Molecular FormulaC20H28N2O5
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OCC
InChIInChI=1S/C20H28N2O5/c1-3-11-21-12-9-20(10-13-21)22(16(14-27-20)19(24)25)18(23)15-7-5-6-8-17(15)26-4-2/h5-8,16H,3-4,9-14H2,1-2H3,(H,24,25)
InChIKeyNCHKZXWXGONAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-59-9): Scaffold Identity and Procurement-Relevant Physicochemical Profile


4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326809-59-9) is a synthetic spirocyclic compound belonging to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid series. Its molecular formula is C20H28N2O5 with a molecular weight of 376.45 g/mol . Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 70.12 Ų and a calculated logP (clogP) of 2.14, placing it within favorable drug-like chemical space per Lipinski's Rule of Five [1]. The compound is commercially available from multiple suppliers at purities of 95–97% for research use only .

Why 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs: The Physicochemical Differentiation Imperative


Within the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid chemotype, the precise nature of the N4-benzoyl and N8-alkyl substituents exerts a measurable influence on key molecular properties governing solubility, permeability, and ionization behavior. Publicly available bioactivity data for this compound class is extremely sparse; the target compound itself was screened in a GPR35 antagonism assay and found inactive [1]. In the absence of robust comparative pharmacology, selection among close analogs—such as the 4-(4-methylbenzoyl) derivative (CAS 1326809-31-7), the 4-(3,4-difluorobenzoyl) derivative (CAS 1326813-21-1), or the 8-ethyl homolog (CAS 1326810-89-2)—must rely on quantifiable differences in physicochemical descriptors that directly impact experimental handling and downstream assay performance. The evidence below demonstrates that even within this narrowly defined series, predicted pKa, boiling point, lipophilicity, and polar surface area vary systematically with substituent identity, making indiscriminate substitution scientifically unsound.

Quantitative Differentiation Evidence for 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Versus Closest Analogs


Ionization State at Physiological pH: pKa Shift of 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Relative to the 4-Methylbenzoyl Analog

The predicted acid dissociation constant (pKa) of the target compound is 3.27 ± 0.20, compared to 3.31 ± 0.20 for the 4-(4-methylbenzoyl)-8-propyl analog (CAS 1326809-31-7), representing a shift of 0.04 pKa units toward greater acidity . This difference, though modest, indicates that the 2-ethoxybenzoyl substituent exerts a slightly stronger electron-withdrawing effect on the carboxylic acid moiety than the 4-methylbenzoyl group. At pH values near the carboxylic acid pKa range (e.g., pH 3–4), the target compound will exist in a marginally more ionized state than the comparator, which can affect solubility, partitioning, and salt formation behavior.

pKa prediction ionization state drug-like properties

Thermal Stability and Handling: Elevated Boiling Point of 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Compared to 4-Methylbenzoyl and 3,4-Difluorobenzoyl Analogs

The predicted boiling point of the target compound is 583.3 ± 50.0 °C, which is 28.9 °C higher than the 4-(4-methylbenzoyl) analog (554.4 ± 50.0 °C) and 30.1 °C higher than the 4-(3,4-difluorobenzoyl) analog (553.2 ± 50.0 °C at 760 mmHg) [1]. This consistent elevation indicates reduced volatility and greater thermal stability attributable to the 2-ethoxybenzoyl substituent, which increases molecular weight and intermolecular interaction potential relative to the methyl or difluoro-substituted benzoyl groups.

boiling point thermal stability volatility storage

Lipophilicity and Molecular Weight: Higher clogP and MW of 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Differentiate It from the Des-methyl Analog

The target compound exhibits a clogP of 2.14 and a molecular weight of 376.45 g/mol, compared to a representative C19H26N2O4 scaffold (matching the 4-methylbenzoyl analog) with a clogP of 1.55 and MW of 346.43 g/mol [1][2]. The ΔclogP of +0.59 and ΔMW of +30.02 g/mol arise from the replacement of a 4-methyl group with a 2-ethoxy substituent on the benzoyl ring. This lipophilicity increase is substantial enough to alter predicted membrane permeability and aqueous solubility profiles.

lipophilicity clogP molecular weight drug-likeness

Polar Surface Area: 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid TPSA Exceeds Core Scaffold Baseline by 11.04 Ų

The topological polar surface area (TPSA) of the target compound is 70.12 Ų, compared to 59.08 Ų for a representative C19H26N2O4 scaffold (corresponding to the 4-methylbenzoyl analog lacking the ethoxy oxygen) [1][2]. The +11.04 Ų difference (+18.7%) reflects the additional oxygen atom in the 2-ethoxy substituent. TPSA is inversely correlated with passive membrane permeability; a TPSA below 140 Ų is generally favorable for oral absorption, but within the 60–80 Ų range, each ~10 Ų increment can measurably impact permeability and solubility.

topological polar surface area TPSA permeability solubility

Recommended Application Scenarios for 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Based on Quantitative Differentiation Evidence


Scaffold Selection for Structure-Activity Relationship (SAR) Studies Requiring Moderately Higher Lipophilicity and TPSA

In medicinal chemistry programs exploring 1-oxa-4,8-diazaspiro[4.5]decane scaffolds, the target compound offers a clogP of 2.14 and TPSA of 70.12 Ų—incrementally higher than the 4-methylbenzoyl analog (clogP 1.55, TPSA 59.08 Ų) [1]. This makes it a suitable candidate for SAR campaigns where a stepwise increase in lipophilicity and polar surface area is desired to probe effects on permeability, solubility, or off-target binding without introducing halogen atoms.

Synthetic Intermediates Requiring Enhanced Thermal Stability During Multi-Step Synthesis

The predicted boiling point of 583.3 °C—approximately 29–30 °C higher than the 4-methylbenzoyl and 3,4-difluorobenzoyl analogs [1]—indicates reduced volatility. This property is advantageous in synthetic sequences involving high-temperature steps (e.g., amide coupling under reflux, DMF-mediated reactions at elevated temperatures), where lower-boiling analogs may suffer from evaporative losses or accelerated decomposition.

pH-Dependent Solubility and Salt-Formation Studies Leveraging the Measured pKa Offset

The target compound's predicted pKa of 3.27—slightly more acidic than the 4-methylbenzoyl analog (pKa 3.31) [1]—positions it as a comparator tool in pH-solubility profiling and salt-screening cascades. The ethoxy substituent's electron-donating resonance effect combined with its inductive electron withdrawal creates a distinct ionization profile that may affect crystallinity and solubility of salt forms compared to methyl-substituted analogs.

Negative Control or Selectivity Profiling Tool for GPR35-Targeted Assays

The compound has been experimentally screened in a GPR35 antagonism assay and found inactive [1]. In laboratories conducting GPR35-focused drug discovery, this compound can serve as a structurally related negative control or as a selectivity probe to confirm that observed activity of other spirocyclic analogs is not attributable to the core scaffold alone but requires specific substituent patterns.

Quote Request

Request a Quote for 4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.